Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate
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Overview
Description
Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate is a chemical compound with a unique bicyclic structure. This compound is characterized by its rigid framework, which is derived from the bicyclo[2.2.1]heptane moiety. The presence of the carbamate functional group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature to moderate temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
- Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester
Uniqueness
Methyl (1-(bicyclo[2.2.1]Heptan-2-yl)ethyl)carbamate is unique due to its specific combination of the bicyclic structure and the carbamate functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7(12-11(13)14-2)10-6-8-3-4-9(10)5-8/h7-10H,3-6H2,1-2H3,(H,12,13) |
InChI Key |
ZLMBIBYKVIDMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)OC |
Origin of Product |
United States |
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